2-Hydroxybenzohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXYESVZDBAKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061321 | |

| Record name | Salicylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-02-7 | |

| Record name | Salicylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxybenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5T5F3Q8HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxybenzohydrazide: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, Synthesis, and Biological Activities of a Promising Therapeutic Scaffold.

Introduction

2-Hydroxybenzohydrazide, a salicylic (B10762653) acid derivative, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug development. Its versatile chemical structure, incorporating both a hydroxyl group and a hydrazide moiety, allows for a diverse range of chemical modifications and biological interactions. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and its multifaceted biological activities, including anti-inflammatory, analgesic, antipyretic, and antibacterial effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Structure and Properties

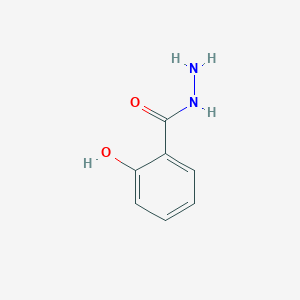

This compound (IUPAC Name: this compound), also known as salicyl hydrazide, is an organic compound with the chemical formula C₇H₈N₂O₂.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl group (-OH) and a hydrazide group (-CONHNH₂) at positions 2 and 1, respectively.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 936-02-7 | [1][2] |

| Appearance | White to light pink crystalline powder | |

| Melting Point | 147-150 °C | [2] |

| Boiling Point | 274.61 °C at 760 mmHg | [2] |

| Solubility | Soluble in ethanol (B145695) |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.

| Spectroscopic Data | Values |

| FT-IR (KBr, cm⁻¹) | 3319 & 3266 (-NH₂), 3266 (-OH phenolic), 1645 (C=O amide), 1590 (C=C aromatic), 1532 (-NH), 1354 (C-N) |

| ¹H-NMR (400 MHz, DMSO-d₆, ppm) | 11.90 (s, 1H, -OH), 8.29 (s, 1H, -NH), 7.90-6.50 (m, 4H, aromatic) |

| UV-Vis (Ethanol, nm) | 210, 236, 300 |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a salicylic acid ester, typically methyl salicylate (B1505791) (found in wintergreen oil), with hydrazine (B178648) hydrate (B1144303).[3] This nucleophilic acyl substitution reaction is often carried out under reflux in a suitable solvent like ethanol. More recently, microwave-assisted synthesis has been employed as a green and efficient alternative, significantly reducing reaction times.[4]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a rapid and environmentally friendly method for the synthesis of this compound.

Materials:

-

Methyl salicylate

-

Hydrazine hydrate (80%)

-

Ethanol

-

Microwave reactor

-

Round bottom flask

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Distilled water

Procedure:

-

In a round bottom flask, combine methyl salicylate and an excess of hydrazine hydrate.

-

Place the flask in a microwave reactor and irradiate at a power of 160-320 Watts for 2-8 minutes.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add cold distilled water to the mixture to precipitate the product.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold distilled water to remove any unreacted hydrazine hydrate.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using FT-IR and ¹H-NMR spectroscopy.

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound and its derivatives have been shown to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory and Analgesic Activity

This compound has demonstrated significant anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating these symptoms.

Furthermore, studies suggest an involvement of the opioidergic system in its analgesic effects. This indicates that this compound may also exert its pain-relieving effects by interacting with opioid receptors in the central nervous system.

References

2-Hydroxybenzohydrazide: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzohydrazide, a salicylic (B10762653) acid derivative, is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating both a phenolic hydroxyl group and a hydrazide moiety, imparts a range of interesting physicochemical and biological properties. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, outlines experimental protocols for their determination, and visualizes its known biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for its formulation into potential therapeutic agents.

Data Presentation

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| Appearance | White to cream or pale brown crystalline powder | Thermo Fisher Scientific |

| Melting Point | 140-141 °C | (Najati et al., 2023)[1] |

| 143-146 °C | (Lestari et al., 2019) | |

| 146-151 °C | Thermo Fisher Scientific | |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| logP (predicted) | 0.6 | PubChem (XLogP3) |

| Solubility | See Table 2 for quantitative data in various solvents. | (Noubigh et al., 2024) |

| UV-Vis (in Ethanol) | λmax: 210, 236, 300 nm | (Najati et al., 2023)[1] |

| Infrared (IR) (KBr) | 3319, 3266 cm⁻¹ (-NH₂ stretch), 3266 cm⁻¹ (-OH phenolic), 1645 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic), 1532 cm⁻¹ (-NH), 1354 cm⁻¹ (C-N), 750 cm⁻¹ (ortho substitution) | (Najati et al., 2023)[1] |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 6.75-6.93 (m, 3H, Ar-H), 7.36 (t, J=10.8 Hz, 1H, Ar-H), 7.76 (d, J=6.3 Hz, 1H, Ar-H) | (Najati et al., 2023)[1] |

Table 1: Summary of Physicochemical Properties of this compound.

Table 2: Molar Fraction Solubility (x) of this compound in Different Solvents at Various Temperatures. [2]

| Temperature (K) | Water | Methanol | Ethanol (B145695) | 1-Propanol | 2-Propanol | 1-Butanol |

| 288.15 | 0.01358 | 0.01236 | 0.00789 | 0.00531 | 0.00412 | 0.00315 |

| 293.15 | 0.01625 | 0.01489 | 0.00957 | 0.00648 | 0.00503 | 0.00387 |

| 298.15 | 0.01936 | 0.01785 | 0.01158 | 0.00789 | 0.00612 | 0.00475 |

| 303.15 | 0.02298 | 0.02136 | 0.01397 | 0.00959 | 0.00745 | 0.00583 |

| 308.15 | 0.02721 | 0.02551 | 0.01682 | 0.01164 | 0.00907 | 0.00714 |

| 313.15 | 0.03215 | 0.03042 | 0.02021 | 0.01409 | 0.01103 | 0.00873 |

| 318.15 | 0.03791 | 0.03621 | 0.02424 | 0.01704 | 0.01339 | 0.01066 |

| 323.15 | 0.04462 | 0.04303 | 0.02899 | 0.02057 | 0.01622 | 0.01299 |

| 328.15 | 0.05241 | 0.05105 | 0.03459 | 0.02478 | 0.01961 | 0.01579 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is based on the microwave-assisted synthesis from methyl salicylate (B1505791) and hydrazine (B178648) hydrate (B1144303).[3][4]

Materials:

-

Methyl salicylate

-

Hydrazine hydrate

-

Ethanol

-

Microwave reactor

-

Erlenmeyer flask

-

Stirring bar

-

Filtration apparatus

-

Distilled water

Procedure:

-

In a 25 mL Erlenmeyer flask, mix equimolar amounts of methyl salicylate (e.g., 10 mmol) and hydrazine hydrate (e.g., 20 mmol).

-

Stir the mixture until it becomes homogeneous.

-

Place the flask in a microwave reactor and irradiate at 160 Watts for 2-8 minutes, with intermittent stirring every 2 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 20-30 mL of distilled water to the mixture to precipitate the product.

-

Filter the precipitate and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from absolute ethanol to obtain pure this compound as white needles.

-

Dry the crystals and determine the yield.

Physicochemical Characterization

Melting Point Determination (Capillary Method):

-

Finely powder a small amount of the dry this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide (KBr) powder and pressing it into a transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Record the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) to elucidate the proton environments in the molecule.

Biological Activity and Signaling Pathways

This compound has been shown to possess notable anti-inflammatory, antinociceptive (pain-relieving), and antipyretic (fever-reducing) properties.[5] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and interaction with the opioidergic system.

Synthesis Workflow

Caption: Microwave-assisted synthesis of this compound.

Anti-inflammatory Signaling Pathway

Caption: Inhibition of COX enzymes by this compound.

Antinociceptive Signaling Pathway

Caption: Interaction with the opioidergic system.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and promising biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore its potential. The established physicochemical properties, particularly its solubility profile, provide essential information for formulation studies. The outlined biological pathways, including the inhibition of COX enzymes and interaction with the opioidergic system, highlight its potential as a lead compound for the development of new anti-inflammatory and analgesic agents. Further investigation into its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is warranted to fully assess its therapeutic potential.

References

An In-depth Technical Guide to 2-Hydroxybenzohydrazide (CAS: 936-02-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzohydrazide, also known as salicylhydrazide, is a versatile organic compound with the CAS number 936-02-7. This molecule has garnered significant attention in the scientific community due to its broad spectrum of biological activities, making it a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and detailed experimental methodologies for evaluating its biological effects. Furthermore, this document elucidates its potential mechanisms of action through signaling pathway diagrams and summarizes key quantitative data to facilitate further research and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 936-02-7 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 143-146 °C | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | >98% | [5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Salicylhydrazide, Salicylic hydrazide | [1] |

Synthesis of this compound

This compound is commonly synthesized via the hydrazinolysis of methyl salicylate (B1505791). Both conventional heating and microwave-assisted methods have been reported, with the latter offering a more rapid and energy-efficient approach.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a solvent-free, microwave-assisted synthesis of this compound from methyl salicylate and hydrazine (B178648) hydrate (B1144303).[6][7]

Materials:

-

Methyl salicylate

-

Hydrazine hydrate (80%)

-

Distilled water

-

Erlenmeyer flask (25 mL)

-

Microwave reactor

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

In a 25 mL Erlenmeyer flask, mix an equimolar amount of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol).

-

Stir the mixture until a homogeneous paste is formed.

-

Subject the mixture to microwave irradiation at 160 W for 8 minutes. Stir the mixture every 2 minutes to ensure even heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add 20-30 mL of distilled water to the mixture and filter the resulting solid.

-

Wash the solid with ethanol.

-

Recrystallize the crude product from absolute ethanol to obtain pure this compound crystals.

-

The expected yield is approximately 86%.[6]

Biological Activities and Experimental Protocols

This compound and its derivatives have demonstrated a wide array of biological activities. The following sections detail the experimental protocols used to assess these activities.

Antibacterial Activity

The antibacterial potential of this compound derivatives is often evaluated using the agar (B569324) well diffusion method.[6][8]

Experimental Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum: Prepare a standardized bacterial culture (e.g., Escherichia coli) in a suitable broth medium.

-

Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of nutrient agar plates using a sterile cotton swab to create a lawn.[9]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Controls: Use a positive control (a known antibiotic, e.g., Amoxicillin) and a negative control (the solvent used to dissolve the test compound).[6][10]

-

Incubation: Incubate the plates in an inverted position at 37°C for 16-24 hours.[10]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well using calipers.

-

Interpretation: A larger zone of inhibition indicates greater antibacterial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Table of Antibacterial Activity Data

| Compound | Organism | MIC (ppm) | Reference |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | E. coli | 120 | [6] |

| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | E. coli | 1000 | [6] |

| N'-benzylidene-2-hydroxybenzohydrazide | E. coli | >1000 | [6] |

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of this compound.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[12]

-

Sample and Control Preparation: Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[12]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the DPPH working solution with 100 µL of each sample dilution. A blank containing the solvent and a control containing the DPPH solution and solvent should also be prepared.[11]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[13]

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.[14]

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

-

IC50 Determination: Plot the % scavenging activity against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[11]

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.[17]

-

Drug Administration: Administer the test compound or standard drug intraperitoneally or orally 30 minutes to 1 hour before inducing inflammation.[15][18]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[16]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

-

Calculation of Edema and Inhibition: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Analgesic Activity

The hot plate test is a common method to evaluate the central analgesic activity of compounds.[19][20]

Experimental Protocol: Hot Plate Test

-

Animal Grouping: Divide mice into control, standard drug (e.g., morphine), and test groups.[20]

-

Drug Administration: Administer the test compound or standard drug via a suitable route (e.g., intraperitoneal).

-

Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).[2][19]

-

Latency Measurement: Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[2][19]

-

Data Analysis: Compare the latency times of the treated groups with the control group. A significant increase in latency time indicates an analgesic effect.

Antipyretic Activity

Brewer's yeast-induced pyrexia in rats is a widely used model to assess the antipyretic potential of a compound.[21][22]

Experimental Protocol: Brewer's Yeast-Induced Pyrexia

-

Induction of Pyrexia: Induce fever in rats by subcutaneous injection of a 15% w/v suspension of Brewer's yeast.[23]

-

Temperature Measurement: Record the initial rectal temperature of the rats. After 18 hours of yeast injection, measure the rectal temperature again to confirm the induction of fever.

-

Drug Administration: Administer the test compound or a standard antipyretic drug (e.g., paracetamol) orally to the febrile rats.[23]

-

Post-treatment Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration.[22]

-

Evaluation of Antipyretic Effect: A significant reduction in rectal temperature in the treated groups compared to the control group indicates antipyretic activity.

Mechanism of Action

The biological activities of this compound and its derivatives are attributed to their interaction with various biological targets. Molecular docking studies and in vitro assays have provided insights into their mechanisms of action.

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory and analgesic effects of this compound are partly attributed to its ability to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.[24][25][26]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[24]

-

Inhibitor Incubation: Add various concentrations of the test compound, a reference inhibitor, and a vehicle control to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.[24]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[24]

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).[24]

-

Reaction Termination: Stop the reaction with a suitable stop solution.

-

Detection: Measure the amount of prostaglandin produced using a suitable method like an enzyme immunoassay (EIA).[24]

-

IC50 Determination: Calculate the IC50 value for the inhibition of each COX isoform.

Opioidergic Pathway Modulation

The analgesic effects may also involve the modulation of the opioidergic system. Opioid receptors are G-protein coupled receptors that, upon activation, lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.[27][28][29]

Molecular Docking Insights

Molecular docking studies have been employed to predict the binding interactions of this compound derivatives with their target proteins. For instance, docking studies with the ENR (enoyl-acyl carrier protein reductase) inhibitor receptor from E. coli have shown that these compounds can form stable bonds with the receptor, with lower rerank scores indicating higher potential antibacterial activity.[5][6][30] The 2-hydroxy group on the benzene (B151609) ring has been shown to form hydrogen bonds with key amino acid residues like Tyr 1156 in the active site.[6] Similarly, docking studies with COX-1 and COX-2 have helped to elucidate the structural basis for their inhibitory activity.[31]

Table of Molecular Docking Data

| Compound | Target | Rerank Score (kcal/mol) | Interacting Residues | Reference |

| Methyl salicylate | ENR inhibitor receptor | -64.9327 | Ala 1196, Ala 1197, Tyr 1156, Tyr 1146, Thr 1194 | [6] |

| N'-benzylidene-2-hydroxybenzohydrazide | ENR inhibitor receptor | -80.5287 | Ala 1196, Ala 1095, Tyr 1156, Leu 1100, Met 1159 | [6] |

Conclusion

This compound is a valuable chemical entity with a diverse pharmacological profile. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for the design of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of this compound and its derivatives.

References

- 1. dol.inf.br [dol.inf.br]

- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. researchgate.net [researchgate.net]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. hereditybio.in [hereditybio.in]

- 11. benchchem.com [benchchem.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. marinebiology.pt [marinebiology.pt]

- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 17. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 18. inotiv.com [inotiv.com]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. jcdr.net [jcdr.net]

- 21. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]

- 22. iosrjournals.org [iosrjournals.org]

- 23. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Opioid signaling and design of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Monoaminergic and Opioidergic Modulation of Brainstem Circuits: New Insights Into the Clinical Challenges of Pain Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scholar.unair.ac.id [scholar.unair.ac.id]

- 31. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Hydroxybenzohydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzohydrazide, a versatile organic compound, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural features, comprising a hydrazide functional group attached to a hydroxyl-substituted benzene (B151609) ring, enable it to be a precursor in the synthesis of a wide array of derivatives and metal complexes.[1] This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential applications in drug development.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2][3]

Synonyms

This compound is known by several other names in the literature and commercial products. The most common synonyms include:

-

Salicyl hydrazide[3]

-

Salicyloyl hydrazide[3]

-

Salicylic (B10762653) acid hydrazide[1][3]

-

Salicylhydrazide[3]

-

2-Hydroxybenzoylhydrazine[3]

-

o-Hydroxybenzhydrazide[3]

-

Benzoic acid, 2-hydroxy-, hydrazide[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 936-02-7 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to cream or pale brown crystalline solid | [2] |

| Melting Point | 140-141 °C | [4] |

| Purity | >98% | [2] |

Synthesis of this compound and Its Derivatives

This compound is commonly synthesized through the reaction of a salicylic acid ester, such as methyl salicylate (B1505791), with hydrazine (B178648) hydrate (B1144303).[4] This reaction can be carried out using conventional heating or, more efficiently, through microwave irradiation, which offers a greener and faster alternative.[1] The resulting this compound can then be used as a precursor to synthesize various derivatives, often through condensation reactions with aldehydes or ketones.[1][4]

Synthesis Yields

The table below presents the reported yields for the synthesis of this compound and some of its derivatives.

| Compound | Synthesis Method | Yield (%) | Reference |

| This compound | Microwave Irradiation (from Methyl Salicylate) | 86 | [4] |

| This compound | Conventional (from Wintergreen Oil) | 74 | [5] |

| N'-Benzylidene-2-hydroxybenzohydrazide | Microwave Irradiation | 68-81 | [4] |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave Irradiation | 68-81 | [4] |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave Irradiation | 68-81 | [4] |

| (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide | Stirring at Room Temperature | 33.69 | [5] |

Experimental Protocols

Synthesis of this compound via Microwave Irradiation

This protocol describes a green chemistry approach to the synthesis of this compound.

Materials:

-

Methyl salicylate

-

Hydrazine hydrate

-

Microwave reactor

Procedure:

-

React methyl salicylate with hydrazine hydrate in a microwave reactor.

-

Apply microwave irradiation at 160 Watts for a duration of 2-8 minutes.[4]

-

Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 20-30 ml of distilled water to the mixture.

-

Filter the resulting precipitate and wash it with ethanol (B145695).

-

Recrystallize the product from absolute ethanol to obtain pure this compound as white needle-like crystals.[4]

Synthesis of this compound Derivatives via Condensation Reaction

This protocol outlines the synthesis of Schiff base derivatives of this compound.

Materials:

-

This compound

-

Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 2-methoxybenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

Procedure:

-

Prepare an equimolar mixture of this compound (10 mmol) and the desired benzaldehyde derivative (20 mmol) in 12 ml of ethanol.[4]

-

Stir the mixture until it becomes homogeneous.

-

Evaporate the ethanol completely.

-

The progress of the reaction can be monitored by TLC.

-

Cool the mixture to room temperature.

-

Add 20-30 ml of distilled water, then filter and wash the product with ethanol.[4]

-

Recrystallize the crude product using absolute ethanol to obtain the pure derivative.[4]

Antibacterial Activity Assay (Well Diffusion Method)

This protocol details the evaluation of the antibacterial activity of this compound derivatives against Escherichia coli.

Materials:

-

Synthesized this compound derivatives

-

Escherichia coli culture

-

Nutrient agar (B569324) plates

-

Sterile well borer

-

Amoxicillin (B794) (as a reference drug)[4]

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates uniformly with a standardized suspension of E. coli.

-

Create wells in the agar using a sterile borer.

-

Prepare solutions of the test compounds (e.g., N'-benzylidene-2-hydroxybenzohydrazide, N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide, and N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide) at various concentrations.

-

Add a fixed volume of each test solution to the respective wells.

-

Add a solution of amoxicillin to one well as a positive control.

-

Incubate the plates under appropriate conditions for bacterial growth.

-

Measure the diameter of the zone of inhibition around each well.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes the assessment of the antioxidant potential of compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

Test compounds

-

DPPH solution (0.1 mM in ethanol)

-

Ethanol

-

Spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in ethanol.[6]

-

Prepare various concentrations of the test compounds.

-

In a test tube, mix a specific volume of the test compound solution with the DPPH solution. A common procedure is to add 2.96 ml of the DPPH solution to 40 µl of the test sample (with DMSO used to make up the volume).[6]

-

Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.[6]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]

-

A control sample containing only the DPPH solution and the solvent is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Radical Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Biological Activities and Applications

Derivatives of this compound have shown promising biological activities, making them interesting candidates for drug development.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of this compound derivatives, particularly against Escherichia coli.[4][7] The presence of certain functional groups, such as methoxy (B1213986) and hydroxyl groups on the benzene ring, appears to be important for their activity.[4]

Minimum Inhibitory Concentrations (MIC) against E. coli

| Compound | MIC (ppm) | Reference |

| N'-benzylidene-2-hydroxybenzohydrazide | >1000 | [4] |

| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 1000 | [4] |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 120 | [4] |

Molecular Docking Studies

To understand the mechanism of action of these compounds, molecular docking studies have been performed. For instance, derivatives of this compound have been docked with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor, a key enzyme in bacterial fatty acid synthesis.[4][7] These studies help in predicting the binding affinity and interactions of the compounds with the target protein, providing insights for the design of more potent antibacterial agents.[4]

Visualized Workflows

Synthesis of this compound Derivatives

The following diagram illustrates the general two-step synthesis process for this compound and its derivatives.

Caption: A workflow for the synthesis of this compound and its derivatives.

Conclusion

This compound is a valuable building block in the development of new therapeutic agents and functional materials. Its straightforward synthesis and the ease of derivatization allow for the creation of a diverse library of compounds with a range of biological activities. The information presented in this guide, from its fundamental properties to detailed experimental protocols, is intended to support researchers and scientists in their efforts to explore the full potential of this versatile molecule. Further investigations into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel compounds with enhanced efficacy and specificity for various therapeutic targets.

References

- 1. Buy this compound | 936-02-7 [smolecule.com]

- 2. 2-Hydroxybenzhydrazide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Salicylic acid, hydrazide | C7H8N2O2 | CID 13637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of this compound derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]

2-Hydroxybenzohydrazide: A Technical Guide to Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of 2-Hydroxybenzohydrazide (also known as Salicylhydrazide), focusing on its melting point and solubility. The information is compiled from various scientific sources to serve as a reliable guide for laboratory and development applications.

Physicochemical Data

The melting point and solubility are critical parameters for the characterization, purification, and formulation of this compound.

The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, the melting range is typically sharp and narrow. The presence of impurities generally leads to a depression and broadening of the melting point range.[1][2] Data from various suppliers and studies are summarized below.

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Source | Notes |

| 146 - 151 | Thermo Scientific Chemicals[3][4] | Purity specified as ≥98.0% (GC). |

| 148.0 - 152.0 | Tokyo Chemical Industry | Purity specified as >98.0% (T)(HPLC). |

| 147 - 150 | ChemicalBook[5] | Literature value. |

| 146 - 149 | Thermo Scientific Alfa Aesar[6] | Purity specified as ≥98%. |

| 140 - 141 | Pharmacy Education Journal[7] | Result from a specific synthesis and recrystallization procedure. |

| 290 - 291 | Chem-Supply[8] | This value is a significant outlier and may refer to a different substance or decomposition. |

Note: The majority of sources report a melting point in the range of approximately 146-152°C.

Caption: Logical relationship between compound purity and melting point characteristics.

Understanding the solubility of this compound is essential for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation. Its solubility is dictated by its molecular structure, which includes a polar hydrazide group, a phenolic hydroxyl group, and an aromatic ring.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble | Chem-Supply[8], ACS Publications[9] |

| Ethanol | Soluble | Tokyo Chemical Industry, ChemicalBook[5] |

| Methanol | Soluble | Tokyo Chemical Industry, ChemicalBook[5] |

A recent study provided a more detailed analysis of solubility in various alcohols and water, demonstrating that solubility is temperature-dependent, increasing as the temperature rises.[9] This indicates an endothermic dissolution process.[9]

Table 3: Trend of this compound Solubility at a Fixed Temperature

| Solvent | Relative Solubility |

| Water | Highest |

| Methanol (MeOH) | High |

| Ethanol (EtOH) | ↓ |

| 1-Propanol (1-PrOH) | ↓ |

| 2-Propanol (2-PrOH) | ↓ |

| 1-Butanol (1-BuOH) | Lowest |

| Source: Based on data from the Journal of Chemical & Engineering Data.[9] |

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

The capillary method is a standard technique for determining the melting point of a solid organic compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: Place a small amount of dry, finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[10]

-

Packing the Sample: Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[2]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the capillary.

-

Approximate Determination (Optional but Recommended): Heat the apparatus rapidly to get a quick, approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).[10]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1 - T2. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Caption: Experimental workflow for melting point determination using the capillary method.

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[11]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Apparatus:

-

Vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the mixture to settle. Separate the saturated solution (supernatant) from the excess solid. This can be done by:

-

Filtration: Using a syringe filter that does not adsorb the compound.

-

Centrifugation: Spinning the sample at high speed and carefully drawing off the clear supernatant.

-

-

Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring its concentration into the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance with a UV-Vis spectrophotometer at the compound's λmax).

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Caption: Experimental workflow for the shake-flask method of solubility determination.

References

- 1. athabascau.ca [athabascau.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 2-Hydroxybenzhydrazide, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Hydroxybenzhydrazide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Salicylhydrazide | 936-02-7 [chemicalbook.com]

- 6. 2-Hydroxybenzhydrazide, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. Salicylhydrazide(936-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. benchchem.com [benchchem.com]

Spectroscopic Blueprint of 2-Hydroxybenzohydrazide: An FT-IR and NMR Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxybenzohydrazide (also known as Salicylhydrazide). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a core reference for the structural elucidation and characterization of this important chemical entity.

Introduction

This compound is a versatile organic compound incorporating a hydrazide functional group attached to a salicylic (B10762653) acid backbone. Its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural characterization is paramount for understanding its chemical behavior and for the rational design of new therapeutic agents. This guide presents a comprehensive summary of its FT-IR and NMR spectral properties, complete with detailed experimental protocols.

FT-IR Spectral Data

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data presented in Table 1 was acquired from a sample prepared as a potassium bromide (KBr) pellet.

Table 1: FT-IR Spectral Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment of Vibration | Reference |

| 3319, 3266 | Strong, Sharp | N-H stretching (asymmetric & symmetric of -NH₂) | [1] |

| 3266 | Broad | O-H stretching (phenolic) | [1] |

| 3053 | Medium | C-H stretching (aromatic, sp²) | [1] |

| 1645 | Strong, Sharp | C=O stretching (Amide I) | [1] |

| 1590 | Strong | C=C stretching (aromatic ring) | [1] |

| 1532 | Strong | N-H bending (Amide II) | [1] |

| 1354 | Medium | C-N stretching | [1] |

| 750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) | [1] |

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following data were obtained on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. The use of DMSO-d₆ allows for the observation of labile protons from the -OH and -NH groups.

¹H NMR Spectral Data

The proton NMR spectrum displays distinct signals for the aromatic protons as well as the exchangeable protons of the hydroxyl and hydrazide moieties.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.85 (approx.) | Singlet, Broad | - | 1H | Phenolic -OH |

| 9.80 (approx.) | Singlet, Broad | - | 1H | Hydrazide -NH- |

| 7.76 | Doublet | 6.3 | 1H | Aromatic H |

| 7.36 | Triplet | 10.8 | 1H | Aromatic H |

| 6.93 - 6.75 | Multiplet | - | 2H | Aromatic H |

| 4.50 (approx.) | Singlet, Broad | - | 2H | Hydrazide -NH₂ |

Note: The chemical shifts for labile protons (-OH, -NH, -NH₂) can vary with sample concentration and temperature. The assignments for the aromatic region are based on available data, though some sources show ambiguity in this region.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum confirms the presence of seven unique carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O (Amide Carbonyl) |

| 157.8 | C-OH (Aromatic) |

| 133.5 | C-H (Aromatic) |

| 128.0 | C-H (Aromatic) |

| 119.2 | C-H (Aromatic) |

| 117.5 | C-H (Aromatic) |

| 115.0 | C-C=O (Aromatic) |

Note: The specific assignments for the aromatic carbons may vary. The provided data is a representative spectrum.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data. The following sections outline the standard procedures for acquiring the FT-IR and NMR spectra of this compound.

FT-IR Spectroscopy: KBr Pellet Method

-

Sample Preparation : Grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.

-

Mixing : Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample by gentle grinding (trituration) until a homogeneous mixture is obtained.[2][3]

-

Pellet Formation : Transfer the mixture into a pellet-forming die. Place the die in a hydraulic press.

-

Pressing : Apply a pressure of approximately 8-10 tons for 1-2 minutes. This will cause the KBr to fuse into a thin, transparent, or translucent disc.[3][4]

-

Data Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum using a pure KBr pellet should be recorded for correction.[2]

NMR Spectroscopy

-

Sample Preparation : Weigh approximately 5-10 mg of the this compound sample.

-

Dissolution : Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Data Acquisition :

-

Spectral Width : ~16 ppm

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay (d1) : 1-2 seconds

-

Number of Scans : 8-16

-

-

¹³C NMR Data Acquisition :

-

Pulse Program : Standard proton-decoupled experiment.

-

Spectral Width : ~220 ppm

-

Relaxation Delay (d1) : 2 seconds

-

Number of Scans : 1024 or more (due to the low natural abundance of ¹³C).

-

-

Data Processing : Apply Fourier transformation to the acquired data. The resulting spectra should be phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram, generated using Graphviz, illustrates this workflow.

References

An In-depth Technical Guide to the UV-Vis Spectroscopic Analysis of 2-Hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 2-Hydroxybenzohydrazide. This compound, a significant scaffold in medicinal chemistry, can be effectively characterized and quantified using UV-Vis spectroscopy, a versatile and accessible analytical technique. This document outlines the fundamental electronic transitions, experimental protocols for qualitative and quantitative analysis, the influence of solvent polarity (solvatochromism), and its interaction with metal ions.

Core Principles of UV-Vis Analysis of this compound

The UV-Vis spectrum of this compound arises from the absorption of electromagnetic radiation by its chromophoric groups, leading to the excitation of electrons from lower to higher energy molecular orbitals. The principal chromophores in the molecule are the benzene (B151609) ring and the hydrazide functional group. The observed absorption bands are primarily due to π → π* and n → π* electronic transitions.

-

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically of high intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region for aromatic and conjugated systems like this compound.

-

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms of the hydrazide group) to antibonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions.

In ethanol, this compound exhibits distinct absorption maxima (λmax) at approximately 210 nm, 236 nm, and 300 nm[1][2]. These bands correspond to the electronic transitions within the molecule's delocalized π-electron system.

Quantitative UV-Vis Spectroscopic Data

The following table summarizes the reported UV-Vis absorption data for this compound in ethanol. It is important to note that the molar absorptivity (ε) can vary with the solvent and the specific experimental conditions.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Ethanol | 210 | Data not available | [1][2] |

| 236 | Data not available | [1][2] | |

| 300 | Data not available | [1][2] |

Experimental Protocols

Qualitative Analysis: Determination of Absorption Maxima (λmax)

This protocol outlines the procedure for determining the characteristic absorption maxima of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Double beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solution: Dilute the stock solution with the same solvent to obtain a working solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A common concentration range for this type of analysis is 5-20 µg/mL.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use the same batch of solvent as a blank to zero the instrument.

-

-

Spectral Acquisition:

-

Rinse a quartz cuvette with the working solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths at which maximum absorbance occurs (λmax).

Quantitative Analysis: Concentration Determination using the Beer-Lambert Law

This protocol describes the creation of a calibration curve to determine the concentration of this compound in an unknown sample.

Procedure:

-

Preparation of Standard Solutions: From the stock solution prepared in the qualitative analysis, prepare a series of standard solutions of decreasing concentrations by serial dilution. The concentration range should bracket the expected concentration of the unknown sample.

-

Measurement of Absorbance:

-

Set the spectrophotometer to measure the absorbance at the predetermined λmax (e.g., 300 nm in ethanol).

-

Measure the absorbance of each standard solution, starting from the least concentrated, rinsing the cuvette with the next standard before filling.

-

-

Construction of a Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be close to 1 (typically > 0.999) for a good linear fit.

-

-

Analysis of Unknown Sample:

-

Measure the absorbance of the unknown sample solution (prepared in the same solvent).

-

Using the equation from the calibration curve, calculate the concentration of this compound in the unknown sample.

-

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Salicylhydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylhydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data associated with these versatile molecules. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Historical Development

The story of salicylhydrazide compounds is intrinsically linked to the independent discovery and development of its two core chemical moieties: salicylic (B10762653) acid and hydrazine (B178648).

The Dawn of Salicylates

The therapeutic use of salicylate-rich plants, such as willow bark, dates back to ancient civilizations. However, the journey towards the isolation and synthesis of its active component was a gradual process. In 1853, French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid. The de-novo synthesis of salicylic acid was later achieved in 1852, with its structure being identified as 2-hydroxy benzoic acid.[1] This laid the groundwork for the development of a new class of therapeutic agents.

The Emergence of Hydrazine and Hydrazides

The origins of hydrazide chemistry can be traced back to the late 19th century. German chemist Theodor Curtius is credited with the first synthesis of hydrazine in 1887.[2][3][4] This discovery opened up a new frontier in organic chemistry. Shortly after, in 1895, the first hydrazides, specifically formic and acetic acid hydrazides, were produced.[5] These early developments established the fundamental chemistry required for the eventual synthesis of more complex hydrazide derivatives.

The Convergence: Synthesis of Salicylhydrazide

While the precise date of the very first synthesis of a salicylhydrazide compound is not well-documented in early literature, the development of efficient synthetic methods has been a key focus. A significant advancement is the one-step preparation method of salicylhydrazide from salicylic acid and hydrazine hydrate (B1144303) using a ZnCl2 / CuCl2 composite catalyst.[6] This method offers a more environmentally friendly and higher-yield alternative to the traditional two-step esterification and hydrazinolysis reactions, marking a notable point in the history of its production.[6]

Physicochemical Properties

The fundamental characteristics of salicylhydrazide and a key derivative are summarized below.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Salicylhydrazide | 2-Hydroxybenzohydrazide | 936-02-7 | C₇H₈N₂O₂ | 152.15 | 147-148 |

| Salicylidene Salicylhydrazide | N'-(2-hydroxybenzylidene)salicylohydrazide | 3232-36-8 | C₁₄H₁₂N₂O₃ | 256.26 | 277 |

Biological Activities of Salicylhydrazide Derivatives

Salicylhydrazide derivatives have been extensively studied for their diverse pharmacological activities. The following tables summarize key quantitative data from various studies.

Anticancer Activity

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH) | Multiple human tumor cell lines | Most active of tested compounds | [5] |

| Salicylaldehyde (B1680747) benzoylhydrazones | BV-173, K-562, SKW-3, AR-230, HL-60 (leukemia) | Low micro- and nanomolar concentrations | [2] |

| Salicylaldehyde benzoylhydrazones | MCF-7, MDA-MB-231 (breast cancer) | Higher than leukemia cell lines | [2] |

| Phenylsulfonylhydrazone hybrid 3b | MCF-7 (ER-α⁺ breast cancer) | 4.0 | [7] |

| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 (triple-negative breast cancer) | 4.7 | [7] |

Anti-inflammatory Activity

| Compound/Derivative | Assay | Inhibition (%) | Dose | Time Point | Reference |

| Nicotinic acid (2-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 35.73 | 50 mg/kg | 4 h | [8] |

| Nicotinic acid (3-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 37.29 | 50 mg/kg | 4 h | [8] |

| Acyl acid hydrazide derivative 14 | Carrageenan-induced paw edema | 15.8 | Not specified | 1 h | [9] |

| 1,2,4-triazole derivative 18 | Carrageenan-induced paw edema | 22.2 | Not specified | 3 h | [9] |

| 1,2,4-triazole derivative 18 | Carrageenan-induced paw edema | 29.4 | Not specified | 5 h | [9] |

Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Lactic acid hydrazide-hydrazone 1 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [10] |

| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazones 8, 9, 10 | Gram-positive bacteria | 0.002-0.98 | [10] |

| Salicylaldehyde hydrazones and hydrazides | Fungal strains | Potent inhibitors | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of salicylhydrazide compounds.

Synthesis of Salicylidene Salicylhydrazide Derivatives

This protocol is adapted from the general procedure for the preparation of N′-(2-hydroxy-5-methoxybenzylidene)-4-nitrobenzohydrazide.[3]

Materials:

-

4-Nitrobenzohydrazide (B182513) (181 mg, 1 mmol)

-

5-Methoxysalicylaldehyde (152 mg, 1 mmol)

-

Methanol (B129727) (100 ml)

-

Ether

Procedure:

-

A mixture of 4-nitrobenzohydrazide and 5-methoxysalicylaldehyde in methanol is refluxed for 4 hours.

-

The solvent volume is reduced to approximately 10 ml by atmospheric evaporation followed by evaporation at reduced pressure, yielding a solid residue.

-

The solid is mixed with 20 ml of ether and sonicated while refluxing for 10 minutes.

-

The suspension is left at room temperature for 30 minutes.

-

The insoluble precipitate is separated by filtration, washed with ether (3 x 5 ml), and dried in the air to obtain the pure product.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.[8][9][12]

Animals:

-

Wistar albino rats or albino mice (180-250 g)

Materials:

-

Test compounds (salicylhydrazide derivatives)

-

Carrageenan (1% w/v in saline)

-

Standard drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.6% CMC in normal saline)

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compounds, standard drug, or vehicle are administered to the respective groups (e.g., orally or intraperitoneally).

-

After 30 minutes, 0.1 ml of 1% carrageenan solution is injected into the subplantar region of the left hind paw of each animal.

-

The paw volume or diameter is measured at specified time intervals (e.g., 0, 0.5, 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Salicylhydrazide compounds exert their biological effects through the modulation of various cellular signaling pathways. Proteomic analysis has provided insights into the molecular mechanisms of some of these compounds.[4]

Anticancer Mechanisms

Certain salicylhydrazide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through multifaceted mechanisms.

-

Apoptosis Induction: One potent compound, SC23, induces apoptosis through multiple signaling pathways. It has been shown to regulate the expression of key proteins such as Bcl-2, p21, acetylated histone H3, and β-tubulin.[4] The combined modulation of these proteins likely contributes to the induction of apoptosis.

-

Cell Cycle Arrest: Both SC21 and SC23 have been observed to arrest cells in the S-phase of the cell cycle in various cancer cell lines.[4]

-

Signaling Pathway Interference: Further analysis revealed that SC21 interferes with the JAK/STAT signaling pathway and elicits apoptosis through the Fas and caspase pathways.[4] In contrast, SC23 was found to induce Retinoic Acid Receptor (RAR) activation, leading to cell cycle arrest.[4]

Caption: Proposed anticancer mechanisms of salicylhydrazide compounds SC21 and SC23.

General Mechanism of Hydrazone Formation

The synthesis of many biologically active salicylhydrazide derivatives involves the formation of a hydrazone. This is a nucleophilic addition-elimination reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate. The optimal pH for this reaction is mildly acidic (around 4.5-5).[13]

References

- 1. ijbpr.net [ijbpr.net]

- 2. mdpi.com [mdpi.com]

- 3. SALICYLIDENE SALICYLHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of salicyl hydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2-Hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of 2-Hydroxybenzohydrazide, a compound of significant interest in medicinal chemistry and materials science. By integrating theoretical calculations with experimental spectroscopic data, we offer a comprehensive understanding of its geometric and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the hydrazide scaffold.

Molecular Structure and Properties: A Computational Approach

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic characteristics of molecules. For this compound, computational studies provide critical insights into its conformational stability, bond parameters, and electronic distribution, which are fundamental to understanding its reactivity and biological activity.

Computational Methodology

The geometric and electronic properties of this compound can be reliably predicted using DFT calculations. A widely accepted and effective method involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory offers a good balance between computational cost and accuracy for organic molecules of this nature.

The typical computational workflow for analyzing this compound is outlined below:

Optimized Geometric Parameters

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) |